

# CAS number for 4-(4-Chlorobenzyl)piperidine hydrochloride

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## Compound of Interest

Compound Name: 4-(4-Chlorobenzyl)piperidine  
hydrochloride

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An In-Depth Technical Guide to **4-(4-Chlorobenzyl)piperidine Hydrochloride** (CAS No: 36968-94-2)

## Abstract

This technical guide provides a comprehensive overview of **4-(4-Chlorobenzyl)piperidine hydrochloride** (CAS No: 36968-94-2), a pivotal chemical intermediate in modern pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines a validated synthetic pathway, details robust analytical methodologies for its characterization, and explores its significant applications as a structural scaffold in drug discovery. The guide emphasizes the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability in a laboratory setting.

## Introduction and Significance

**4-(4-Chlorobenzyl)piperidine hydrochloride** is a heterocyclic amine derivative that has garnered significant attention as a versatile building block in medicinal chemistry. Its structure, which combines a piperidine ring with a 4-chlorobenzyl moiety, offers a unique combination of lipophilicity, polarity, and conformational rigidity. The piperidine scaffold is a privileged structure, widely present in approved drugs due to its ability to modulate physicochemical properties and interact with biological targets.<sup>[1]</sup> The introduction of the chlorobenzyl group further allows for

systematic modifications to probe structure-activity relationships (SAR), making it an invaluable tool in the design of novel therapeutic agents.<sup>[2]</sup>

This compound serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules, particularly those targeting the Central Nervous System (CNS).<sup>[2][3]</sup> Its utility extends to the development of analgesics, neuroprotective agents, and potential treatments for various neurological disorders.<sup>[3]</sup> This guide aims to consolidate the technical knowledge surrounding this compound, providing a foundational resource for its effective synthesis, analysis, and application.

## Physicochemical Properties

The hydrochloride salt form of 4-(4-Chlorobenzyl)piperidine enhances its stability and aqueous solubility, properties that are highly advantageous for handling, formulation, and synthetic applications.<sup>[3]</sup> A summary of its key properties is presented in Table 1.

Property	Value	Source(s)
CAS Number	36968-94-2	<sup>[3]</sup>
Molecular Formula	C <sub>12</sub> H <sub>16</sub> ClN · HCl	<sup>[3]</sup>
Molecular Weight	246.18 g/mol	<sup>[3]</sup>
Appearance	White to off-white crystalline powder	<sup>[3]</sup>
Purity	≥ 94% (Typical)	<sup>[3]</sup>
MDL Number	MFCD03840138	<sup>[3]</sup>
PubChem ID	17039566	<sup>[3]</sup>
Storage Conditions	Store at 0-8 °C, in a dry, well-ventilated place	<sup>[3]</sup>

## Synthesis and Purification

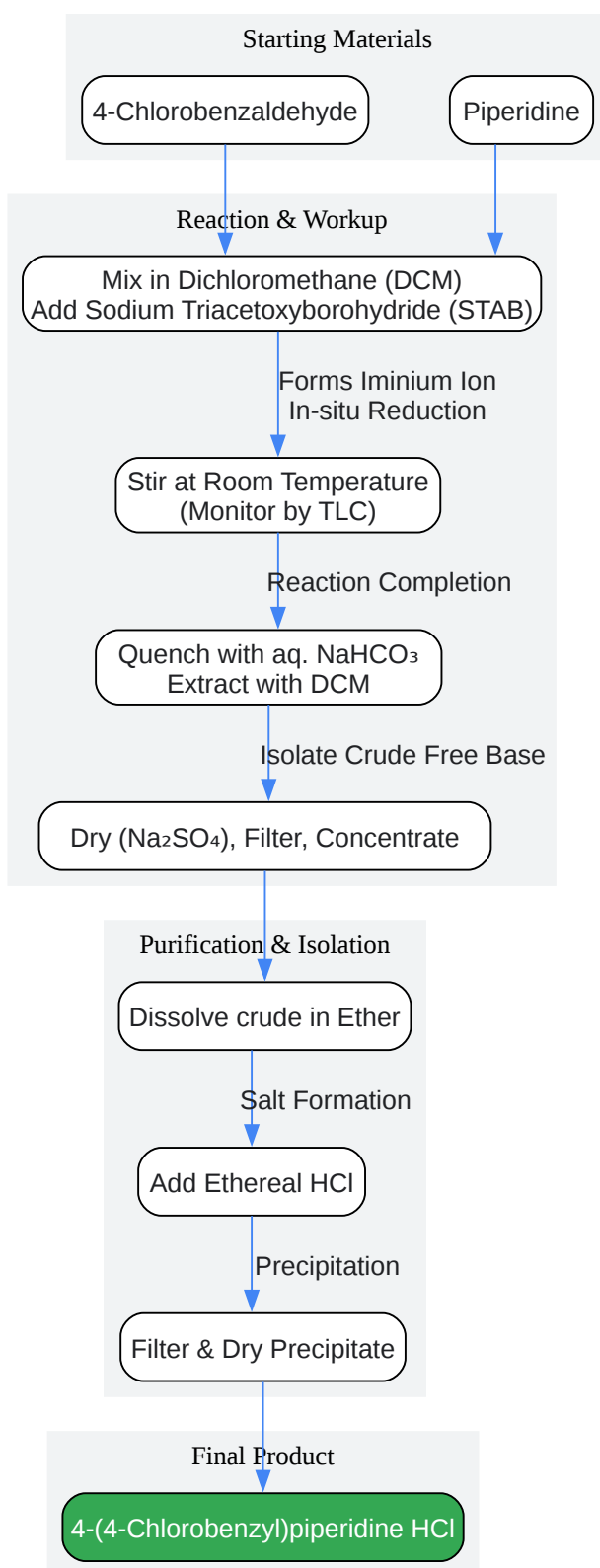
The synthesis of **4-(4-Chlorobenzyl)piperidine hydrochloride** is typically achieved through a reductive amination pathway, a robust and widely used method in organic synthesis for forming

C-N bonds. This approach offers high yields and selectivity.

## Rationale for Synthetic Strategy

Reductive amination is chosen for its efficiency. It involves the reaction of a carbonyl compound (4-chlorobenzaldehyde) with an amine (piperidine) to form an iminium ion intermediate, which is then reduced in situ to the target amine. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical. STAB is less reactive than agents like sodium borohydride, allowing for the one-pot reaction to proceed without premature reduction of the starting aldehyde. The final step involves precipitation as the hydrochloride salt, which not only purifies the product but also converts it to a more stable, crystalline solid.

## Synthetic Workflow Diagram



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Caption: Generalized workflow for the synthesis of 4-(4-Chlorobenzyl)piperidine HCl.

## Step-by-Step Experimental Protocol

- **Setup:** To a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) in a round-bottom flask under a nitrogen atmosphere, add piperidine (1.1 eq).
- **Reaction:** Stir the mixture at room temperature for 30 minutes.
- **Reduction:** Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The choice of STAB is to ensure a controlled reduction of the intermediate iminium ion without affecting the aldehyde.
- **Monitoring:** Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
- **Workup:** Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). Separate the organic layer.
- **Extraction:** Extract the aqueous layer twice with DCM. Combine the organic extracts.
- **Isolation of Free Base:** Dry the combined organic layers over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude 4-(4-chlorobenzyl)piperidine free base.
- **Salt Formation:** Dissolve the crude product in a minimal amount of diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
- **Isolation of Product:** The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

## Analytical Characterization

Accurate characterization is essential to confirm the identity, purity, and quality of the synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose.

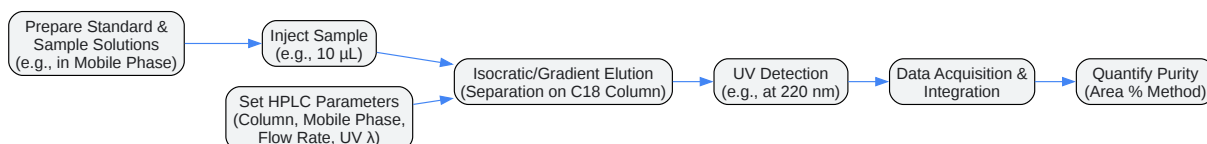
## Comparison of Analytical Methods

The choice between HPLC and GC-MS depends on the specific analytical need, such as routine quality control versus detailed structural elucidation.

Parameter	HPLC with UV Detection	GC-MS
Principle	Separation based on polarity	Separation based on volatility and polarity; detection by mass
Sample Volatility	Not required	Required (compound is sufficiently volatile)
Selectivity	Good	Excellent (mass fragmentation provides structural confirmation)
Sensitivity	Good (ppb levels achievable)	Excellent (sub-ppb levels achievable)
Throughput	High	Moderate to High
Instrumentation Cost	Lower	Higher
Primary Use Case	Routine purity checks, quantification	Impurity profiling, definitive identification, structure confirmation

Data adapted from comparative studies on related compounds.[\[4\]](#)

## HPLC-UV Analysis Workflow



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Caption: Standard workflow for purity analysis by HPLC-UV.

## Recommended HPLC-UV Protocol

This protocol is designed for rapid purity assessment.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5  $\mu$ m).
- Mobile Phase: A mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid, TFA), for example, a 60:40 (v/v) ratio. The TFA is used to improve peak shape by ion-pairing with the amine.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm, where the chlorophenyl chromophore absorbs.
- Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
- Analysis: Inject 10  $\mu$ L of the sample solution. The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.

## Applications in Drug Discovery

**4-(4-Chlorobenzyl)piperidine hydrochloride** is not an active pharmaceutical ingredient (API) itself but rather a key starting material for the synthesis of APIs.

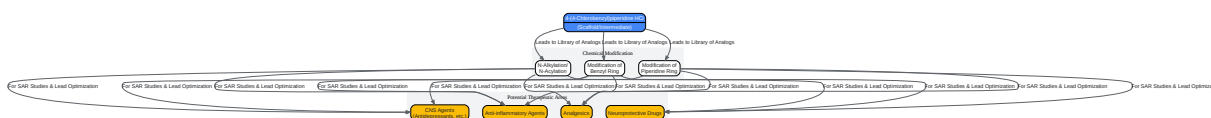
## Role as a Structural Scaffold

The compound's structure is a template that medicinal chemists exploit to build more complex molecules.

- Piperidine Ring: Acts as a versatile, non-aromatic core that can be functionalized. Its basic nitrogen atom is often crucial for forming salt bridges or hydrogen bonds with target proteins, and it can significantly influence a drug's solubility and pharmacokinetic profile.<sup>[1]</sup>

- 4-Chlorobenzyl Group: This moiety provides a lipophilic anchor that can fit into hydrophobic pockets of target enzymes or receptors. The chlorine atom can modulate electronic properties and metabolic stability, and its position provides a vector for further chemical modification.[5]

## Conceptual Role in Medicinal Chemistry



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Caption: Role as a scaffold for generating diverse chemical libraries.

The compound is widely used in SAR studies where researchers systematically alter parts of the molecule to understand how these changes affect biological activity.[2] This iterative process is fundamental to optimizing a lead compound's efficacy and safety profile, making intermediates like **4-(4-Chlorobenzyl)piperidine hydrochloride** indispensable in the drug discovery pipeline.[2]

## Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. This information is synthesized from safety data sheets (SDS) of structurally related piperidine hydrochlorides.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6][7]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin, eyes, and clothing.[6][7] Wash hands thoroughly after handling.[6]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6] Recommended storage temperature is between 0-8 °C.[3]
- First Aid Measures:
  - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][8]
  - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6][8]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[8]

## Conclusion

**4-(4-Chlorobenzyl)piperidine hydrochloride** is a cornerstone intermediate for synthetic and medicinal chemistry. Its well-defined properties, straightforward synthesis, and structural versatility make it a valuable asset in the quest for novel therapeutics. This guide has provided the essential technical framework for its synthesis, characterization, and application,

underscoring its importance for professionals dedicated to advancing drug discovery and development.

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